p-Terphenyl (1,4-diphenylbenzene) is a highly crystalline, linear aromatic hydrocarbon distinguished by its exceptional thermal stability, rigid coplanar geometry, and near-unity photoluminescence quantum yield in solution [1]. Unlike flexible or asymmetric aromatics, its extended para-conjugated backbone facilitates efficient crystal lattice packing, resulting in a high melting point of 212–213 °C [1]. In procurement and material selection, p-terphenyl is prioritized as a premium primary fluor in liquid and plastic scintillators, a highly efficient active medium for tunable UV dye lasers, and an essential rigid building block for synthesizing advanced covalent organic frameworks (COFs) and liquid crystal intermediates.
Substituting p-terphenyl with its structural isomers—ortho-terphenyl or meta-terphenyl—results in catastrophic failure in applications requiring thermal resilience or structural linearity [1]. The bent and asymmetric geometries of o- and m-terphenyl prevent efficient lattice packing, plummeting their melting points to 58 °C and 87 °C, respectively, rendering them useless as rigid linkers or high-temperature solids [1]. Furthermore, substituting p-terphenyl with common alternative scintillators like anthracene in polymer-dispersed detectors leads to severe performance degradation; anthracene's quantum yield drops precipitously when milled into powders due to defect-induced quenching, whereas p-terphenyl maintains its high emission efficiency even under mechanical stress [2].
The linear para-linkage of p-terphenyl allows for highly ordered crystal lattice formation, resulting in superior thermodynamic stability compared to its isomers [1]. p-Terphenyl exhibits a melting point of 212–213 °C and a heat of fusion of 35.3 kJ/mol, whereas o-terphenyl melts at 58–59 °C (17.2 kJ/mol) and m-terphenyl at 86–87 °C (31.0 kJ/mol)[1].
| Evidence Dimension | Melting Point and Heat of Fusion |
| Target Compound Data | p-Terphenyl: 212–213 °C; 35.3 kJ/mol |
| Comparator Or Baseline | o-Terphenyl: 58–59 °C; 17.2 kJ/mol |
| Quantified Difference | >150 °C higher melting point and >100% higher heat of fusion than the ortho-isomer. |
| Conditions | Standard atmospheric pressure, solid phase thermodynamic measurements. |
Essential for buyers sourcing rigid structural backbones for MOFs/COFs or stable solid-state materials that must withstand elevated processing temperatures.
For large-area polymer-dispersed scintillators, the active fluor must be milled into a fine powder without losing emission efficiency. When high-purity single crystals are levigated to powder, the fluorescence quantum yield (Φf) of anthracene drops severely from 0.64 to 0.27 due to structural defect quenching [1]. In stark contrast, p-terphenyl's Φf actually increases from 0.67 to 0.80, as milling suppresses reabsorption without introducing non-radiative defect pathways [1].
| Evidence Dimension | Fluorescence Quantum Yield (Φf) of milled powder |
| Target Compound Data | p-Terphenyl: Φf = 0.80 |
| Comparator Or Baseline | Anthracene: Φf = 0.27 |
| Quantified Difference | p-Terphenyl exhibits a 2.96x higher quantum yield than anthracene in powder form. |
| Conditions | Powder samples prepared by mechanical milling (levigation) evaluated at room temperature. |
Makes p-terphenyl the mandatory choice for manufacturing large-area, polymer-dispersed composite scintillators where mechanical processing of the fluor is required.
In industrial and field radiation detection, scintillators must maintain stable light yields at elevated temperatures. p-Terphenyl crystals maintain a relatively stable light yield up to approximately 380 K [1]. In comparison, stilbene crystals suffer from sublimation and a rapid loss of transparency at temperatures above 350 K, leading to a sharp decrease in scintillation light yield [1].
| Evidence Dimension | High-temperature limit for stable scintillation light yield |
| Target Compound Data | p-Terphenyl: Stable up to ~380 K |
| Comparator Or Baseline | Stilbene: Sublimes and degrades > 350 K |
| Quantified Difference | 30 K higher operational thermal stability window before signal degradation. |
| Conditions | Single crystals irradiated by a Cs radionuclide source under variable temperature conditions. |
Critical for the procurement of radiation detectors deployed in harsh, high-temperature environments such as well-logging or industrial monitoring.
As an active medium for UV dye lasers and liquid scintillators, p-terphenyl provides exceptional energy conversion efficiency. In a non-polar solvent like cyclohexane, p-terphenyl achieves an absolute photoluminescence quantum yield of 0.93 to 0.95 [1]. This significantly outperforms many standard aromatic hydrocarbon benchmarks, such as anthracene, which typically serves as a reference standard with a quantum yield of ~0.80 [1].
| Evidence Dimension | Absolute Fluorescence Quantum Yield (Φf) in solution |
| Target Compound Data | p-Terphenyl: Φf = 0.93 - 0.95 |
| Comparator Or Baseline | Anthracene baseline reference: Φf = ~0.80 |
| Quantified Difference | 13-15% higher absolute quantum efficiency in solution. |
| Conditions | Dissolved in cyclohexane, excitation at 290 nm, room temperature. |
Ensures maximum light output and lower lasing thresholds when formulating high-efficiency liquid scintillators and tunable UV laser dyes.
Due to its unique ability to increase its fluorescence quantum yield to 0.80 upon levigation (unlike anthracene, which severely degrades), p-terphenyl is the optimal primary fluor for manufacturing large-area, powder-based composite scintillators used in alpha and beta radiation monitoring [1].
Because its scintillation light yield remains stable up to 380 K without the sublimation issues seen in stilbene, p-terphenyl is the preferred crystalline material for radiation detectors deployed in high-temperature industrial environments such as deep-well logging[2].
Leveraging its rigid, coplanar geometry and exceptional thermal stability (melting point 212–213 °C), p-terphenyl serves as a non-interchangeable structural backbone for synthesizing highly porous, thermally robust covalent organic frameworks (COFs) where ortho- or meta-isomers would fail to provide the necessary linearity.
With a near-unity photoluminescence quantum yield (0.93) in non-polar solvents [3], p-terphenyl is the active medium of choice for high-efficiency, excimer-pumped UV dye lasers and premium liquid scintillation counting formulations.
Irritant;Environmental Hazard